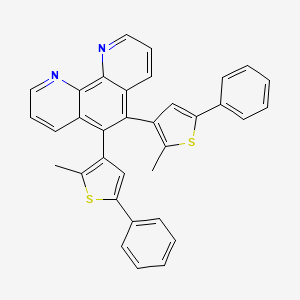
5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of thiophene and phenanthroline moieties, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thiophene Derivatives: The initial step involves the synthesis of 2-methyl-5-phenylthiophene through a series of reactions, including Friedel-Crafts acylation and subsequent reduction.
Coupling with Phenanthroline: The thiophene derivatives are then coupled with 1,10-phenanthroline using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, under specific reaction conditions (e.g., temperature, solvent, and catalyst concentration).
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.
Substitution: Halogenating agents, nucleophiles, and appropriate solvents (e.g., dichloromethane, toluene).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique electronic and photophysical properties.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and sensing applications.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline involves its interaction with molecular targets, such as metal ions and DNA. The compound can form stable complexes with metal ions, which can modulate their electronic properties and enhance their reactivity. Additionally, its planar structure allows it to intercalate into DNA, disrupting the double helix and inhibiting essential biological processes.
Comparison with Similar Compounds
Similar Compounds
2,2’-Bipyridine: Another heterocyclic compound used as a ligand in coordination chemistry.
1,10-Phenanthroline: A parent compound of 5,6-Bis(2-methyl-5-phenylthiophen-3-YL)-1,10-phenanthroline, widely used in analytical chemistry.
Thiophene Derivatives: Compounds containing thiophene rings, used in organic electronics and materials science.
Uniqueness
This compound is unique due to its combination of thiophene and phenanthroline moieties, which confer distinct electronic and photophysical properties. This makes it a versatile compound for various applications in chemistry, biology, and industry.
Properties
CAS No. |
922717-09-7 |
|---|---|
Molecular Formula |
C34H24N2S2 |
Molecular Weight |
524.7 g/mol |
IUPAC Name |
5,6-bis(2-methyl-5-phenylthiophen-3-yl)-1,10-phenanthroline |
InChI |
InChI=1S/C34H24N2S2/c1-21-27(19-29(37-21)23-11-5-3-6-12-23)31-25-15-9-17-35-33(25)34-26(16-10-18-36-34)32(31)28-20-30(38-22(28)2)24-13-7-4-8-14-24/h3-20H,1-2H3 |
InChI Key |
KBYAMUFOWDPVGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(S1)C2=CC=CC=C2)C3=C4C=CC=NC4=C5C(=C3C6=C(SC(=C6)C7=CC=CC=C7)C)C=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


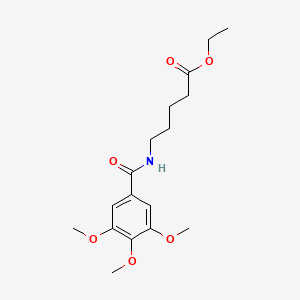
![1-[(1R)-1-Phenylethoxy]naphthalene](/img/structure/B14181039.png)
![S-[3-(4-Benzoylphenoxy)propyl] ethanethioate](/img/structure/B14181041.png)
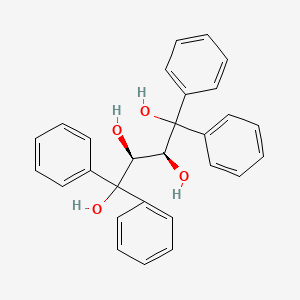
![(1Z)-3,4,5,6,8,9,10,11-Octahydro-2H-pyrido[1,2-a][1,3]diazocine](/img/structure/B14181049.png)
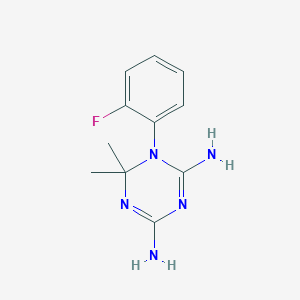
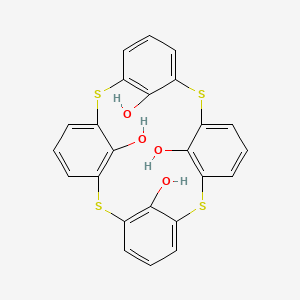

![Bis[(3-chlorophenyl)methyl]stannanone](/img/structure/B14181065.png)
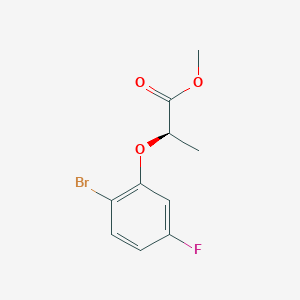
![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodobenzamide](/img/structure/B14181081.png)
![(2R)-2-Phenyl-1-[(S)-propane-2-sulfinyl]aziridine](/img/structure/B14181091.png)
![3-{[4-(2-Chlorophenyl)-4-methoxypiperidin-1-yl]methyl}-1H-indole](/img/structure/B14181098.png)
![L-Alanyl-O-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-L-serine](/img/structure/B14181124.png)
